molecular formula C6H6BrNO2S B1273658 2-Bromobenzenesulfonamide CAS No. 92748-09-9

2-Bromobenzenesulfonamide

Cat. No. B1273658
CAS RN: 92748-09-9
M. Wt: 236.09 g/mol
InChI Key: YSFGGXNLZUSHHS-UHFFFAOYSA-N
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Description

2-Bromobenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse range of applications, including their use as inhibitors for various enzymes. The presence of a bromine atom on the benzene ring of benzenesulfonamide significantly alters its chemical and physical properties and can affect its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of 2-Bromobenzenesulfonamide derivatives can be achieved through various chemical reactions. For instance, the synthesis of a series of benzene- and tetrafluorobenzenesulfonamides was accomplished using a click chemistry approach, starting from azido-substituted sulfonamides and alkynes . Another study reported the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide, which is closely related to 2-Bromobenzenesulfonamide, and its use as an oxidizing titrant . Additionally, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involved the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to yield the intermediate 4-bromophenyl-4-ethoxybenzenesulfonamide .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides, which share a similar structure to 2-Bromobenzenesulfonamide, were investigated using FT-IR, FT-Raman, and DFT quantum chemical calculations . The study provided insights into the molecular conformation and vibrational analysis of these compounds, which can be extrapolated to understand the structural characteristics of 2-Bromobenzenesulfonamide.

Chemical Reactions Analysis

2-Bromobenzenesulfonamide can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, N-bromo-N-benzylbenzenesulfonamide, a derivative of 2-Bromobenzenesulfonamide, was used in reactions with benzylamines, leading to the degradation of tertiary benzylamine to secondary benzylamine hydrobromide and benzaldehyde . N,N-Dibromobenzenesulfonamide, another related compound, was employed as an effective brominating agent for carbanionic substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromobenzenesulfonamide derivatives can be deduced from related compounds. For instance, the novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was characterized by its melting point, IR, NMR, and X-ray diffraction, which revealed its monoclinic crystal structure . The enzyme inhibition potential of a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was evaluated, indicating their biological activity . Additionally, the reactivity of 2-aminobenzenesulfonamide-containing cyclononyne, a compound structurally related to 2-Bromobenzenesulfonamide, was controlled by introducing various N-functionalities, demonstrating the influence of substituents on the compound's properties .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselective Synthesis of Benzosultams : 2-Bromobenzenesulfonamide is utilized in a one-pot method for Sonogashira coupling and cyclization with terminal alkynes, enabling the regioselective synthesis of substituted benzosultams. This process yields excellent results and is supported by density functional theory (DFT) studies (Debnath & Mondal, 2015).

  • Electrophilic Cyanation of Aryl and Heteroaryl Bromides : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, used as an electrophilic cyanation reagent, facilitates the synthesis of various benzonitriles from (hetero)aryl bromides, including 2-bromobenzenesulfonamides, in good to excellent yields (Anbarasan, Neumann, & Beller, 2011).

  • Synthesis of Benzonitriles and Heteroaryl Bromides : Utilizing 2-bromobenzenesulfonamides in the synthesis of benzonitriles and heteroaryl bromides showcases its versatility in organic synthesis and pharmaceutical intermediate production (P. Anbarasan et al., 2011).

Safety And Hazards

2-Bromobenzenesulfonamide is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFGGXNLZUSHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384224
Record name 2-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzenesulfonamide

CAS RN

92748-09-9
Record name 2-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) followed by 2-bromophenylsulfonyl chloride (5.1 g, 20.0 millimole) and shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
M Altamura, V Fedi, R Nannicini, P Paoli… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C12H10BrClN2O2S, the sulfonamide group adopts a staggered conformation about the N—S bond [the C—S—N—H torsion angle is 97 (3)] with the N-atom lone …
Number of citations: 1 scripts.iucr.org
F Hao, G Liu, Z Jin, G Dai… - Advanced Synthesis & …, 2022 - Wiley Online Library
… Unfortunately, the reaction using N-(2 or 4-pyridyl)-2-bromobenzenesulfonamide as the substrate failed to furnish the corresponding products. Furthermore, N,N-disubstituted …
Number of citations: 2 onlinelibrary.wiley.com
KK Sethi, D Vullo, SM Verma, M Tanç, F Carta… - Bioorganic & medicinal …, 2013 - Elsevier
… 0.002 mol (0.502 g) of 4-amino-2-bromobenzenesulfonamide stirred under nitrogen environment with 0.002 mol (0.927 g) of 4,5,6,7-tetrabromo isobenzofuran-1,3-dione to produce …
Number of citations: 27 www.sciencedirect.com
WJ Layman - 1990 - vtechworks.lib.vt.edu
… However, a marked decrease in the reactivity of 2-bromobenzenesulfonamide was … droxy ketone 189 to react with 2-bromobenzenesulfonamide 1b was taken as evidence for the …
Number of citations: 2 vtechworks.lib.vt.edu
A Sidhom, JF Soulé, H Doucet, F Allouche - Catalysis Communications, 2018 - Elsevier
… Moreover, from 5-aminopyrazoles bearing N-2′-bromoaryl or 2′-bromobenzenesulfonamide substituent on the amino group, intramolecular Pd-catalyzed direct arylations allowed the …
Number of citations: 7 www.sciencedirect.com
D Yang, H Fu, L Hu, Y Jiang, Y Zhao - Journal of combinatorial …, 2009 - ACS Publications
… We first chose 2-bromobenzenesulfonamide and butyramidine hydrochloride as the model … Fe-powder (10 mol % relative to 2-bromobenzenesulfonamide) were tested in DMF (entries 1…
Number of citations: 54 pubs.acs.org
W Dong, Z Ge, X Wang, R Li, R Li - Tetrahedron, 2020 - Elsevier
… To examine our hypothesis, 2-bromobenzenesulfonamide 9a was selected to react with piperidine 10a and CS 2 in the presence of K 2 CO 3 with CuI as catalyst in DMF at 110 C for 6 h…
Number of citations: 2 www.sciencedirect.com
R Anana, PNP Rao, QH Chen, EE Knaus - Bioorganic & medicinal …, 2006 - Elsevier
… The low reactivity of 2-bromobenzenesulfonamide in the Sonogashira cross-coupling reaction prompted utilization of the more reactive 2-iodobenzenesulfonamide. Accordingly, 2-…
Number of citations: 29 www.sciencedirect.com
X Chen, C Pei, B Liu, J Li, D Zou, Y Wu… - Chemical …, 2022 - pubs.rsc.org
… 2bromobenzenesulfonamide derivatives, which is an intramolecular Heck-type coupling reaction (Scheme 1B).The second method normally involves the Friedel-Crafts acylation of 2-…
Number of citations: 11 pubs.rsc.org
A Rolfe, TB Samarakoon, PR Hanson - Organic letters, 2010 - ACS Publications
… The control experiment was carried out utilizing N-allyl-2-bromobenzenesulfonamide whereby the fluorine at the 2- and 6-position was replaced by H at the 6-position and a Br at the 2-…
Number of citations: 74 pubs.acs.org

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